Ethyl 2,4,5-trimethylbenzoate
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Overview
Description
Ethyl 2,4,5-trimethylbenzoate is an organic compound with the molecular formula C12H16O2. It is an ester derived from 2,4,5-trimethylbenzoic acid and ethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is a colorless to light yellow liquid that is insoluble in water but soluble in organic solvents such as alcohols, ethers, and ketones .
Mechanism of Action
Target of Action
This compound is a derivative of benzoic acid, which is known to interact with various enzymes and receptors in the body . .
Mode of Action
As an ester, it may undergo hydrolysis in the presence of acids or bases, resulting in the formation of 2,4,5-trimethylbenzoic acid and ethanol This reaction could potentially influence its interaction with its targets
Biochemical Pathways
The biochemical pathways affected by 2,4,5-Trimethylbenzoic acid ethyl ester are not well-known. As a derivative of benzoic acid, it might be involved in similar pathways. Benzoic acid derivatives are known to participate in various biochemical reactions, including those involving the metabolism of fatty acids and amino acids . .
Pharmacokinetics
It is known that esters generally have good gastrointestinal absorption and can cross the blood-brain barrier . The compound’s lipophilicity, as indicated by its Log Po/w value, suggests that it may have good bioavailability .
Result of Action
Given its potential to undergo hydrolysis, it might exert effects similar to those of its hydrolysis products, 2,4,5-trimethylbenzoic acid and ethanol
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,4,5-Trimethylbenzoic acid ethyl ester. Factors such as pH can affect the rate of its hydrolysis . Additionally, the presence of other substances in the environment, such as enzymes or other chemicals, could potentially interact with this compound and alter its effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2,4,5-trimethylbenzoate is typically synthesized through an esterification reaction between 2,4,5-trimethylbenzoic acid and ethanol. The reaction is catalyzed by an acid, commonly sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The general reaction is as follows: [ \text{2,4,5-Trimethylbenzoic acid} + \text{Ethanol} \xrightarrow{\text{Acid catalyst}} \text{this compound} + \text{Water} ]
Industrial Production Methods: In industrial settings, the esterification process is optimized for large-scale production. This involves using continuous reactors and efficient separation techniques such as distillation to purify the product. The reaction conditions are carefully controlled to maximize yield and minimize by-products .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: 2,4,5-Trimethylbenzoic acid or 2,4,5-trimethylbenzaldehyde.
Reduction: 2,4,5-Trimethylbenzyl alcohol.
Substitution: Various substituted esters or amides depending on the nucleophile used.
Scientific Research Applications
Ethyl 2,4,5-trimethylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the manufacture of fragrances, flavors, and as a solvent in various industrial processes
Comparison with Similar Compounds
Ethyl 2,4,5-trimethylbenzoate can be compared with other esters of trimethylbenzoic acid, such as:
- Mthis compound
- Propyl 2,4,5-trimethylbenzoate
- Butyl 2,4,5-trimethylbenzoate
Uniqueness: this compound is unique due to its specific ester group, which influences its solubility, reactivity, and applications. Compared to its methyl and propyl counterparts, the ethyl ester has a balance of volatility and stability, making it suitable for various applications .
Properties
IUPAC Name |
ethyl 2,4,5-trimethylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-5-14-12(13)11-7-9(3)8(2)6-10(11)4/h6-7H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQUIMIOFBASHLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C(=C1)C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601033290 |
Source
|
Record name | Ethyl 2,4,5-trichlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601033290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86569-86-0 |
Source
|
Record name | Ethyl 2,4,5-trichlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601033290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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